(5-Ethyl-2-methoxyphenyl)boronic acid

概要

説明

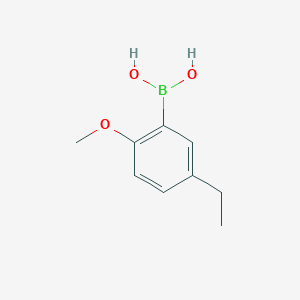

(5-Ethyl-2-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the 5-position and a methoxy group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 5-ethyl-2-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction is generally performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(5-Ethyl-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through various chemical transformations.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

科学的研究の応用

Anticancer Activity

Boronic acids, including (5-Ethyl-2-methoxyphenyl)boronic acid, have been studied for their anticancer properties. They function as proteasome inhibitors, which are critical in cancer treatment. For instance, derivatives of boronic acids have been developed to improve the efficacy and reduce the side effects associated with traditional chemotherapy agents like bortezomib. Studies indicate that this compound can enhance the selective targeting of cancer cells by forming boronate esters with the polysaccharide glycocalyx on their surface, facilitating drug delivery directly to tumor sites .

Antibacterial Properties

Recent research highlights the potential of boronic acids as antibacterial agents. They can act as β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria such as Pseudomonas aeruginosa. The design of boronic acid derivatives has led to compounds that exhibit strong inhibition against resistant bacterial strains, making this compound a candidate for further development in this area .

Decarboxylative Borylation

The synthesis of this compound can be achieved through decarboxylative borylation processes that convert carboxylic acids into boronic acids efficiently. This method allows for the incorporation of various functional groups, enhancing the compound's utility in pharmaceutical applications .

| Synthesis Method | Advantages | Applications |

|---|---|---|

| Decarboxylative Borylation | High functional group tolerance | Synthesis of drug analogs |

| Palladium-Catalyzed Reactions | Selective formation of boronates | Targeted drug delivery systems |

Development of Boronate-Based Inhibitors

A notable case study involves the development of a new class of boronate-based inhibitors targeting human neutrophil elastase (HNE). The compound derived from this compound demonstrated improved inhibitory activity compared to existing drugs, showcasing its potential in treating inflammatory diseases .

Application in Diabetes Management

Research has shown that certain boronic acids can modulate insulin secretion and improve glucose metabolism, making them valuable in managing diabetes. The potential application of this compound in this context is being explored due to its ability to interact with biological targets involved in glucose homeostasis .

作用機序

The mechanism of action of (5-Ethyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

Similar Compounds

2-Methoxyphenylboronic acid: Similar structure but lacks the ethyl group at the 5-position.

4-Methoxyphenylboronic acid: Similar structure but with the methoxy group at the 4-position.

2-Fluoro-5-methoxyphenylboronic acid: Similar structure but with a fluorine substituent instead of an ethyl group.

Uniqueness

(5-Ethyl-2-methoxyphenyl)boronic acid is unique due to the presence of both the ethyl and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can also affect the compound’s physical properties and its interactions with other molecules in various applications.

生物活性

(5-Ethyl-2-methoxyphenyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily functions as a ligand in biochemical reactions, forming complexes with various biomolecules. It exhibits significant interactions with enzymes, particularly serine proteases, by covalently bonding to the active site serine residue, thereby inhibiting their activity. Additionally, it can bind to diols in carbohydrates and nucleotides, leading to the formation of stable cyclic esters that modulate the activity of glycosidases and other carbohydrate-processing enzymes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted and vary depending on cell type and concentration. Notably, it has been shown to inhibit cell proliferation in cancer cells by interfering with critical signaling pathways such as the PI3K/Akt pathway. This compound also induces apoptosis by upregulating pro-apoptotic genes while downregulating anti-apoptotic genes. Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, which results in reduced ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It can form covalent bonds with enzyme active sites, blocking substrate access.

- Competitive Inhibition : The compound can act as a competitive inhibitor by occupying the enzyme's active site.

- Gene Expression Modulation : It interacts with transcription factors and regulatory proteins, leading to altered expression of target genes.

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, resulting in hydroxylated metabolites that can further interact with other enzymes. These interactions affect metabolic flux and alter metabolite levels, particularly influencing carbohydrate and lipid metabolism.

Subcellular Localization

The localization of this compound within cells is influenced by its chemical properties. It can be found in different cellular compartments such as the cytoplasm, nucleus, and mitochondria. This localization affects its functional interactions; for instance:

- In the nucleus , it may modulate gene expression.

- In mitochondria , it could influence energy production by affecting metabolic enzymes.

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7. The compound showed an IC50 value indicating effective inhibition of cell growth, suggesting its potential as an anticancer agent .

Antioxidant Properties

Research has indicated that derivatives of boronic acids exhibit antioxidant activity. For example, compounds similar to this compound have shown effective free radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These findings underscore its potential utility in treating conditions associated with these enzymes .

特性

IUPAC Name |

(5-ethyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACNUQXPIDDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681736 | |

| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847345-37-3 | |

| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。